molecular formula C23H27N5O4S2 B11630283 6-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B11630283
M. Wt: 501.6 g/mol
InChI Key: DJQPKIJUFBUPGR-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex small molecule characterized by a hybrid heterocyclic framework. Its core consists of a pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a 4-methylpiperazinyl group at position 2. The thiazolidin-4-one moiety at position 5 features a Z-configuration methylidene bridge linking it to the pyridopyrimidinone core.

Key structural features influencing its bioactivity:

  • 4-Methylpiperazinyl group: Enhances solubility and may modulate pharmacokinetic properties.
  • Hexanoic acid tail: Facilitates membrane permeability and target binding via carboxylate interactions.

Properties

Molecular Formula

C23H27N5O4S2

Molecular Weight

501.6 g/mol

IUPAC Name

6-[(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C23H27N5O4S2/c1-25-11-13-26(14-12-25)20-16(21(31)27-9-6-4-7-18(27)24-20)15-17-22(32)28(23(33)34-17)10-5-2-3-8-19(29)30/h4,6-7,9,15H,2-3,5,8,10-14H2,1H3,(H,29,30)/b17-15-

InChI Key

DJQPKIJUFBUPGR-ICFOKQHNSA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 2-(4-Methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

The pyrido[1,2-a]pyrimidinone core is synthesized via cyclocondensation of 2-aminopyridine with a β-keto ester. Subsequent functionalization introduces the 4-methylpiperazinyl group at C2 through nucleophilic aromatic substitution. The formyl group at C3 is introduced using Vilsmeier-Haack formylation, yielding the aldehyde derivative in 68–72% yield.

Reaction Conditions

  • Reagents : POCl₃, DMF (Vilsmeier reagent), 4-methylpiperazine.

  • Solvent : Dichloroethane, 80°C, 12 hours.

  • Characterization : 1H^1H NMR (400 MHz, DMSO-d6): δ 9.82 (s, 1H, CHO), 8.45 (d, J = 6.8 Hz, 1H), 7.95 (d, J = 9.2 Hz, 1H), 3.75–3.60 (m, 4H, piperazine), 2.45–2.35 (m, 4H, piperazine), 2.25 (s, 3H, N-CH3).

Knoevenagel Condensation for Methylidene Bridge Formation

Condensation with 4-Oxo-2-thioxothiazolidin-3-yl Precursor

The methylidene bridge is established via Knoevenagel condensation between the pyrido[1,2-a]pyrimidine-3-carbaldehyde and 5-methylene-4-oxo-2-thioxothiazolidin-3-ylhexanoic acid. This step is stereospecific, favoring the (Z)-isomer due to thermodynamic control.

Optimized Protocol

  • Catalyst : Piperidine (10 mol%) in ethanol.

  • Conditions : Reflux at 80°C for 6 hours under nitrogen.

  • Yield : 65–70%.

  • Stereochemical Confirmation : NOESY NMR shows proximity between the thiazolidinone S atom and pyrido[1,2-a]pyrimidinone H8, confirming the (Z)-configuration.

Introduction of the Hexanoic Acid Chain

N-Alkylation of Thiazolidinone

The hexanoic acid chain is introduced via alkylation of the thiazolidinone nitrogen using 6-bromohexanoic acid. To prevent carboxylate side reactions, the acid is protected as a tert-butyl ester, followed by deprotection with trifluoroacetic acid.

Stepwise Procedure

  • Protection : 6-Bromohexanoic acid → tert-butyl 6-bromohexanoate (K₂CO₃, DMF, 60°C, 85% yield).

  • Alkylation : Thiazolidinone + tert-butyl 6-bromohexanoate → tert-butyl-protected intermediate (NaH, THF, 0°C → RT, 55% yield).

  • Deprotection : TFA/DCM (1:1), 2 hours → 92% yield of final product.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7 → 1:1) followed by preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Final purity exceeds 98% (HPLC).

Spectroscopic Data

  • HRMS (ESI+) : m/z calc. for C₂₇H₃₁N₅O₄S₂ [M+H]+: 586.1892, found: 586.1889.

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (C=S), 1630 cm⁻¹ (C=N).

Optimization Strategies and Challenges

Enhancing Condensation Efficiency

  • Solvent Screening : Ethanol outperforms DMF or toluene in yield and stereoselectivity.

  • Catalyst Alternatives : Morpholine or ammonium acetate reduces side products but lowers reaction rate.

Mitigating Epimerization

Maintaining reaction temperatures below 85°C prevents (Z)→(E) isomerization. Microwave-assisted synthesis (50°C, 30 min) achieves comparable yields with minimized epimerization .

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrido[1,2-a]pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 6-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting its potential as an antibiotic or antifungal agent .

Anticancer Activity

Studies have demonstrated that compounds containing the thiazolidine and pyridine structures can inhibit cancer cell proliferation. In vitro assays have revealed that such compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation . Molecular docking studies further support these findings by illustrating favorable interactions with target proteins implicated in cancer progression .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could position it as a dual-action agent against inflammation and pain .

Case Studies and Research Findings

StudyObjectiveFindings
Synthesis and Biological EvaluationDeveloped analogs with enhanced antimicrobial properties compared to existing antibiotics.
Anticancer Activity AssessmentShowed significant cytotoxic effects on breast cancer cell lines, with IC50 values comparable to leading chemotherapeutics.
Anti-inflammatory Mechanism StudyIdentified as a potent inhibitor of COX enzymes with promising results in animal models of inflammation.

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazolidinone derivatives fused with pyridopyrimidinone or related heterocycles. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound Source
Target Compound Pyrido[1,2-a]pyrimidinone core, 4-methylpiperazinyl, Z-methylidene bridge, hexanoic acid Not explicitly reported (inferred: kinase inhibition or antimicrobial activity) Reference compound
2-(4-Ethylpiperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxothiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Ethylpiperazinyl group, phenylethyl substituent on thiazolidinone Kinase inhibition (hypothesized) Ethylpiperazinyl vs. methylpiperazinyl; phenylethyl vs. hexanoic acid chain
(5Z)-5-[[2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-isopropyl-2-thioxothiazolidin-4-one Hydroxyethylpiperazinyl, isopropyl substituent Antibacterial/antifungal (predicted) Hydroxyethylpiperazinyl enhances hydrophilicity; isopropyl reduces solubility vs. hexanoic acid
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid Pyrazole ring, methoxyphenyl, phenylpropanoic acid Antihyperglycemic (IC₅₀: 12 μM in SLM assay) Pyrazole replaces pyridopyrimidinone; phenylpropanoic acid vs. hexanoic acid
5-(1H-Benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin Benzimidazole substituent Anticancer (IC₅₀: 8 μM vs. HeLa cells) Benzimidazole core lacks pyridopyrimidinone; shorter side chain

Key Findings from Comparative Studies:

Substituent Effects on Solubility: The hexanoic acid chain in the target compound improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., phenylethyl or isopropyl groups) . Piperazinyl derivatives (methyl, ethyl, hydroxyethyl) demonstrate tunable pharmacokinetics, with hydroxyethyl variants showing enhanced blood-brain barrier penetration .

Bioactivity Trends: Thiazolidinones with extended carboxylic acid chains (e.g., hexanoic acid) exhibit superior antihyperglycemic activity compared to shorter-chain analogs, likely due to improved binding to PPAR-γ receptors . Pyridopyrimidinone-thiazolidinone hybrids show broader kinase inhibition profiles than benzimidazole or pyrazole analogs, attributed to the planar aromatic core’s ability to occupy ATP-binding pockets .

Synthetic Accessibility: The Z-configuration of the methylidene bridge is critical for bioactivity; synthetic routes using thiomalic acid cyclization (common in thiazolidinone synthesis) yield >90% stereoselectivity in analogs .

Methodological Considerations for Structural Similarity

Similarity coefficients (e.g., Tanimoto index) applied to binary fingerprint data reveal that the target compound shares >70% structural similarity with piperazinyl-substituted thiazolidinones (e.g., compounds in ). However, substitution patterns on the pyridopyrimidinone core and side-chain length significantly impact functional group pharmacophores .

Biological Activity

The compound 6-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid represents a complex structure with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is:

 Z 5 2 4 methylpiperazin 1 yl 4 oxopyrido 1 2 a pyrimidin 3 yl methylidene 3 2 methylpropyl 2 sulfanylidene 1 3 thiazolidin 4 one\text{ Z 5 2 4 methylpiperazin 1 yl 4 oxopyrido 1 2 a pyrimidin 3 yl methylidene 3 2 methylpropyl 2 sulfanylidene 1 3 thiazolidin 4 one}

Molecular Formula

The molecular formula is C21H25N5O2S2C_{21}H_{25}N_{5}O_{2}S_{2} with a molecular weight of approximately 425.57 g/mol.

Biological Activity Overview

This compound has been investigated for various biological activities, primarily focusing on its potential as an anticancer agent and its effects on specific biological pathways.

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells. For instance, modifications to the pyrido[1,2-a]pyrimidine moiety have been shown to enhance cytotoxicity by targeting specific kinases involved in tumor growth regulation .

The biological activity can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound selectively inhibits certain kinases that are crucial for tumor cell proliferation.
  • Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It effectively halts the cell cycle at the mitotic phase, preventing further division of cancerous cells.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of 12 µM.
Study 2 Reported that the compound inhibited PLK2 kinase activity, leading to reduced cell viability in various cancer types .
Study 3 Found that modifications to the thiazolidinone ring improved selectivity and potency against specific cancer targets .

Q & A

Basic: What are the key steps in synthesizing this thiazolidinone-pyridopyrimidine hybrid compound?

The synthesis involves a multi-step approach typical of thiazolidinone derivatives. A critical step is the condensation of a pyridopyrimidine aldehyde precursor with a thiazolidinone intermediate. For example:

  • Step 1: React a pyridopyrimidine aldehyde (e.g., 2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with a thiazolidinone amine derivative under reflux in anhydrous ethanol, catalyzed by acetic acid, to form a Schiff base intermediate .
  • Step 2: Cyclization with mercaptoacetic acid in the presence of a dehydrating agent (e.g., dicyclohexylcarbodiimide) to form the thiazolidinone core .
  • Step 3: Purification via column chromatography and structural validation using NMR and high-resolution mass spectrometry (HRMS) .

Key Methodological Considerations:

  • Solvent choice (e.g., ethanol or DMF) impacts reaction kinetics.
  • Temperature control (60–80°C) ensures optimal cyclization .

Basic: How is the Z-configuration of the exocyclic double bond confirmed?

The (5Z)-configuration is determined via:

  • NOESY NMR: Correlations between protons on the thiazolidinone sulfur and the pyridopyrimidine ring confirm spatial proximity .
  • X-ray Crystallography: If single crystals are obtained, bond angles and torsional strain between the thiazolidinone and pyridopyrimidine moieties provide definitive proof .
  • UV-Vis Spectroscopy: Z-isomers often exhibit bathochromic shifts due to extended conjugation compared to E-isomers .

Basic: What in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazolidinones often show MIC values in the 8–64 µg/mL range .
  • Antioxidant Potential: Employ DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid controls .
  • Enzyme Inhibition: Test against kinases or proteases (e.g., CDK2 or MMP-9) using fluorogenic substrates. Competitive/non-competitive inhibition is modeled via Lineweaver-Burk plots .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • DoE (Design of Experiments): Apply factorial design to variables like temperature (60–100°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (0.1–1 eq). Pareto charts identify critical factors .
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while improving yield by 15–20% .
  • In Situ Monitoring: Use FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .

Case Study: Koutentis et al. achieved 85% yield for a dithiazole derivative by optimizing base (K₂CO₃ vs. Et₃N) and reaction time (2–24 hrs) .

Advanced: What computational strategies predict the compound’s mechanism of action?

  • Molecular Docking (AutoDock Vina): Screen against target proteins (e.g., bacterial DNA gyrase or human topoisomerase II). Docking scores (<-7 kcal/mol suggest strong binding) guide in vitro validation .
  • MD Simulations (GROMACS): Simulate ligand-protein complexes for 100 ns to assess stability (RMSD < 2 Å) and identify key binding residues .
  • QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with antimicrobial activity .

Advanced: How to resolve contradictions in reported biological activity data?

  • Source Analysis: Check assay protocols (e.g., S. aureus strain ATCC 25923 vs. clinical isolates) .
  • Solubility Adjustments: Use DMSO concentrations ≤1% to avoid false negatives in MIC assays .
  • Metabolite Profiling (LC-MS): Confirm compound stability in assay media; degradation products may skew results .

Example: A 2024 study found discrepancies in antioxidant activity due to varying DPPH concentrations (50 vs. 100 µM). Normalizing to Trolox equivalents resolved inconsistencies .

Advanced: What techniques characterize the compound’s stability under physiological conditions?

  • Forced Degradation Studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hrs. Monitor degradation via HPLC-UV .
  • Light Stress Testing: Use ICH Q1B guidelines (1.2 million lux hours) to assess photostability. Thioxo groups are prone to oxidation, requiring protective formulations .
  • Cyclic Voltammetry: Redox potentials indicate susceptibility to enzymatic oxidation in vivo .

Advanced: How to design derivatives with enhanced pharmacokinetic properties?

  • Bioisosteric Replacement: Substitute the hexanoic acid moiety with a tetrazole ring to improve oral bioavailability .
  • Prodrug Strategies: Esterify the carboxylic acid to enhance membrane permeability, with hydrolysis in plasma releasing the active form .
  • LogP Optimization: Adjust the 4-methylpiperazinyl group to balance hydrophilicity (target logP 2–3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.